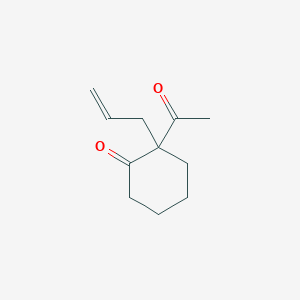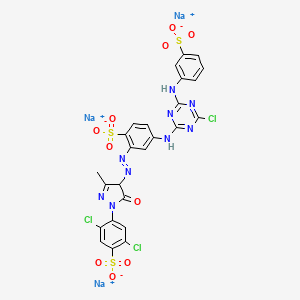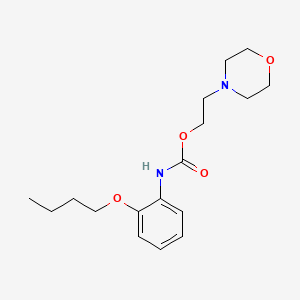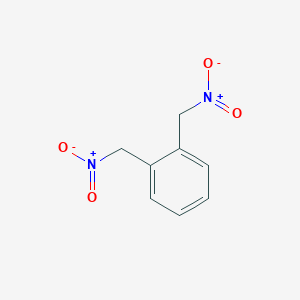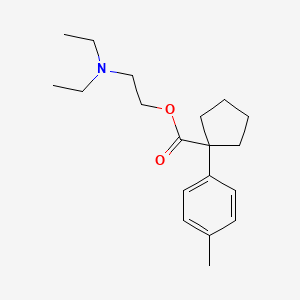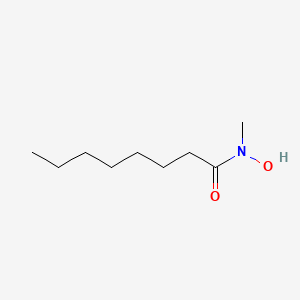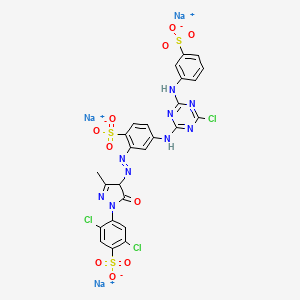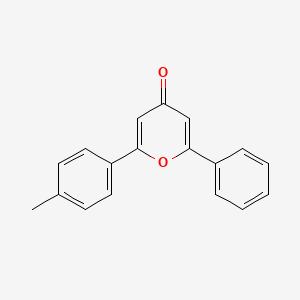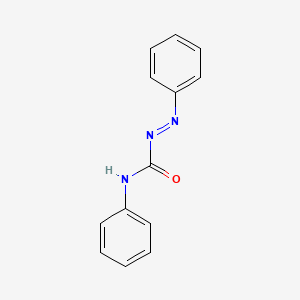
Diazenecarboxamide, N,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazenecarboxamide, N,2-diphenyl-: is a member of the diazene family, characterized by the presence of a diazene group (N=N) bonded to a carboxamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diazenecarboxamide, N,2-diphenyl- typically involves the reaction of monosubstituted hydrazine derivatives with isocyanates. The process can be summarized in two main steps:
Formation of Semicarbazide: The addition of a monosubstituted hydrazine derivative to an isocyanate results in the formation of a 1,4-disubstituted semicarbazide.
Industrial Production Methods: While specific industrial production methods for diazenecarboxamide, N,2-diphenyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Diazenecarboxamide, N,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: It acts as a selective oxidant for thiols, converting them to disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with aromatic systems.
Common Reagents and Conditions:
Substitution: Nucleophilic reagents like hydroxide ions or amines can be employed under appropriate conditions.
Major Products:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of diazenecarboxamide, N,2-diphenyl- involves its ability to act as an oxidant. It selectively oxidizes thiols to disulfides, which can modulate cellular redox states and influence various biochemical pathways . The compound’s cytotoxic effects are believed to be related to its ability to lower intracellular glutathione levels, thereby enhancing the efficacy of certain chemotherapeutic agents .
Comparaison Avec Des Composés Similaires
- Diazenecarboxamide, N-phenyl-2-pyridyl-
- Diazenecarboxamide, N-phenyl-2-methyl-
Comparison: Diazenecarboxamide, N,2-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other diazenecarboxamides, it exhibits higher stability and selective reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
70002-96-9 |
|---|---|
Formule moléculaire |
C13H11N3O |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
1-phenyl-3-phenyliminourea |
InChI |
InChI=1S/C13H11N3O/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10H,(H,14,17) |
Clé InChI |
SOKNBWWJCIUKLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




